One abstract describes an efficient, economical process for producing Imatinib with high purity (99.99%) and a 50% overall yield in four steps. [] This process involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride in isopropyl alcohol solvent in the presence of potassium carbonate. [] Another abstract details a method for producing Imatinib as a free base or acid addition salt, involving the reduction of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine amine and subsequent reaction with a dihydro-halide salt of 4-(4-methylpiperazinomethyl)benzoylhalide. []
Imatinib is used for inhibiting the progression or treating proliferative diseases. [] Specifically, it shows therapeutic effects in treating leukemia. []
Imatinib can be incorporated into coatings for medical devices like stents. [] This application aims to prevent or reduce vessel dysfunction, particularly restenosis (re-narrowing of a blood vessel) in patients with diabetes. [] Local delivery of Imatinib through a stent coating demonstrates high stability for up to 45 days. []
Analytical methods like LC-MS/MS are employed to determine the content of potential genotoxic impurities in Imatinib mesylate. [] This highlights the importance of monitoring these impurities during drug development and production to ensure patient safety.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4